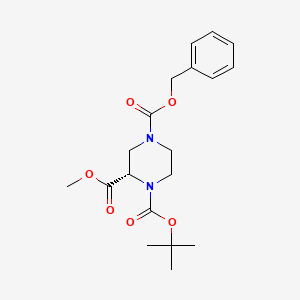

(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Description

(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a chiral piperazine derivative with a molecular formula of C₁₉H₂₆N₂O₆ (molecular weight: 378.42 g/mol) and CAS number 129799-14-0 . Its structure features a six-membered piperazine ring substituted with three carboxylate groups: a benzyl ester at position 4, a tert-butyl ester at position 1, and a methyl ester at position 2 (stereochemistry specified as S at position 2) . This compound is synthesized through multi-step reactions involving:

Di-tert-butyl dicarbonate for tert-butyloxycarbonyl (Boc) protection.

Methyl chloroformate for methyl esterification.

Column chromatography for purification, achieving yields up to 55% .

Key applications include its role as a pharmaceutical intermediate in drug discovery, particularly for modulating protein kinases and enzymes due to its hydrogen-bonding capabilities with nitrogen atoms in the piperazine ring .

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-11-10-20(12-15(21)16(22)25-4)17(23)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEYLNAAOWKKBQ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)OC)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679407 | |

| Record name | 4-Benzyl 1-tert-butyl 2-methyl (2S)-piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211399-66-4 | |

| Record name | 4-Benzyl 1-tert-butyl 2-methyl (2S)-piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification and Protection Strategies

The tert-butyl and methyl ester groups are introduced via sequential carbamate formation and esterification . A representative protocol involves:

-

Di-tert-butyl dicarbonate (Boc) protection : Piperazine-1,3-dicarboxylic acid is treated with Boc anhydride in dichloromethane at 0°C, followed by triethylamine as a base, to afford the mono-Boc-protected intermediate.

-

Methyl esterification : The free carboxylic acid is subsequently methylated using methyl chloroformate or dimethyl sulfate in the presence of a base like potassium carbonate.

These steps are optimized to prevent overprotection, with yields ranging from 70–90% depending on the solvent system (e.g., dichloromethane vs. THF).

Benzylation at the N4 Position

The benzyl group is introduced via electrophilic substitution or alkylation . In a study by Feng et al., the N4 position of 1-tert-butyl-3-methylpiperazine-1,3-dicarboxylate was benzylated using 4-mercaptomethyl benzaldehyde under acidic conditions (HCl, 60°C), achieving a 75% yield. The reaction proceeds through a thioether intermediate, which is oxidized in situ to the sulfone, facilitating nucleophilic attack by the piperazine nitrogen.

Stereochemical Control and Resolution

Achieving the (S)-configuration at the C2 position necessitates chiral auxiliaries or asymmetric catalysis . A breakthrough method by Rombouts et al. leverages chiral sulfonium salts derived from 2-bromoethyl-diphenylsulfonium triflate to induce stereoselectivity during the aza-Michael addition. This approach eliminates the need for post-synthesis resolution, providing enantiomeric ratios (er) of 99:1.

Alternatively, kinetic resolution using chiral hydroxamic acid catalysts has been employed to separate enantiomers post-synthesis, though this method is less efficient (50% maximum yield per cycle).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Palladium on carbon (Pd/C) : Used for hydrogenolysis of benzyl groups (e.g., deprotection of Cbz groups).

-

Chiral BINAP-Pd complexes : Critical for asymmetric hydrogenation (TOF = 500 h⁻¹).

Scalability and Industrial Relevance

The synthesis of this compound has been demonstrated on multigram scales (up to 100 g) using continuous-flow hydrogenation reactors. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carboxylate groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives with reduced carboxylate groups.

Substitution: Substituted piperazine derivatives with new functional groups at the benzyl, tert-butyl, or methyl positions.

Scientific Research Applications

(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Key Observations:

Stereochemistry Matters : The S -enantiomer exhibits superior biological activity compared to the R -form in antimicrobial assays .

Substituent Effects : Replacing the methyl ester with a hydroxymethyl group (as in the fourth compound) enhances solubility but reduces stability under acidic conditions . The pyrrolidine-carbonyl variant shows stronger binding to enzymes like chymase due to additional hydrogen-bonding sites .

Carboxylate vs. Non-Carboxylate: Compounds lacking the tricarboxylate system (e.g., tert-butyl 4-methyl piperazine-1,4-dicarboxylate) show diminished pharmacological relevance, highlighting the importance of multiple carboxylates for target binding .

Key Insights:

- Synthetic Efficiency : The target compound’s synthesis is moderately efficient (55% yield), but requires stringent temperature control to avoid Boc-group cleavage .

- Lipophilicity : Higher LogP (2.1) compared to analogues suggests better membrane permeability, critical for CNS-targeting drugs .

- Stability Trade-offs: While the aminomethyl variant (third compound) has superior solubility, it lacks the tert-butyl group’s steric protection, reducing shelf-life .

Biological Activity

(S)-4-Benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that allow for various biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C19H26N2O6

- Molecular Weight : 378.42 g/mol

- CAS Number : 1313278-42-0

- IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with various biological targets. Its structure includes a piperazine ring which is known to participate in multiple pharmacological interactions.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibiting this enzyme can enhance endocannabinoid signaling pathways, which are implicated in pain modulation and anti-inflammatory responses .

- Antiproliferative Effects : Studies have demonstrated that derivatives of benzyl piperazine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its analogs:

Case Study: MAGL Inhibition

Research has indicated that this compound acts as a reversible inhibitor of MAGL. In a study focusing on structural modifications to enhance potency, it was found that specific substitutions on the benzoyl moiety significantly increased binding affinity and selectivity for MAGL over other enzymes in the endocannabinoid system .

Case Study: Anticancer Activity

In another study exploring the anticancer properties of benzyl piperazine derivatives, this compound was tested against several cancer cell lines. The results indicated a promising profile with selective cytotoxicity towards malignant cells while sparing non-cancerous cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-4-benzyl 1-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example:

Piperazine Core Functionalization : Introduce tert-butyl and benzyl groups via carbamate-forming reactions using di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate.

Stereochemical Control : Utilize chiral auxiliaries or enantioselective catalysis to establish the (S)-configuration at the 2-methyl position .

Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization (e.g., from ethanol/water) achieves >97% purity. Monitor via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) to confirm enantiomeric excess .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry and stereochemistry by comparing coupling constants (e.g., J-values for axial vs. equatorial protons in the piperazine ring) .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) from ester and carbamate groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₅H₂₈N₂O₆, exact mass 452.49 g/mol) .

Advanced Research Questions

Q. What strategies resolve data contradictions in crystallographic studies of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement. If disorder is observed (e.g., tert-butyl group rotation), apply restraints or split models. Validate hydrogen bonding networks (e.g., N–H···O interactions) to confirm packing motifs .

- Twinned Data : For non-merohedral twinning, employ the Hooft parameter or twin law refinement in SHELXTL .

Q. How does the (S)-configuration influence supramolecular self-assembly or biological interactions?

- Methodological Answer :

- Chiral Recognition Assays : Use circular dichroism (CD) or fluorescence spectroscopy to study enantioselective binding with biomolecules (e.g., serum albumin). Compare with (R)-enantiomer controls .

- Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., proteases or kinases) to predict steric/electronic effects of the methyl group’s stereochemistry .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.